6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
Description
Historical Context of Benzothiazole-Based Imines
Benzothiazole derivatives emerged as critical scaffolds in organic chemistry during the late 19th century, with early syntheses focusing on their vulcanization properties for rubber industries. The discovery of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine followed advancements in heterocyclic chemistry, particularly in the functionalization of benzothiazole cores with halogen and imine groups. Initial reports of brominated benzothiazole-imines appeared in the 1970s, driven by interest in their electronic properties and potential biological activities. Key breakthroughs included the development of regioselective bromination protocols and the characterization of imine tautomerism, which solidified their role in synthetic and medicinal chemistry.
Classification and Nomenclature
This compound belongs to the 1,3-benzothiazole family, classified under heterocyclic compounds with a fused benzene and thiazole ring system. Its systematic IUPAC name reflects structural features:
- Positional numbering : Bromine at C6, methyl at N3, and imine at C2.
- Molecular formula : C₈H₇BrN₂S (MW: 243.13 g/mol).
| Property | Value |
|---|---|
| CAS Registry Number | 73901-11-8 |
| Hybridization | sp² at N3 and C2 |
| Tautomeric forms | Imine (major) and enamine (minor) |
The compound’s SMILES string (CN1C2=C(C=C(C=C2)Br)SC1=N ) and InChIKey (KOKMNRMHKISQCT-UHFFFAOYSA-N ) are critical for database indexing.
Significance in Heterocyclic Chemistry
This compound exemplifies the versatility of benzothiazole derivatives in modulating electronic and steric properties:
- Electron-withdrawing effects : The bromine atom enhances electrophilic substitution reactivity at C4/C5 positions.
- Imine functionality : Serves as a ligand for metal coordination (e.g., Cu, Pd) in catalytic applications.
- Planar geometry : Facilitates π-π stacking in supramolecular assemblies and organic semiconductors.
Its structural features enable applications in photocatalysis , ligand design , and bioactive molecule synthesis .
Overview of Benzothiazole Scaffold in Chemical Research
The benzothiazole core is a privileged structure in drug discovery due to:
- Bioisosteric mimicry : Resembles indole and purine moieties in biological targets.
- Diverse substitution patterns : Allows tuning of pharmacokinetic properties (e.g., lipophilicity, solubility).
Table 1 : Key applications of benzothiazole derivatives
| Application | Example Derivatives | Reference |
|---|---|---|
| Anticancer agents | 2-Arylbenzothiazoles | |
| Antimicrobials | 6-Nitrobenzothiazol-2-amines | |
| Fluorescent probes | Benzothiazole-based cyanines |
Research Trajectory and Key Developments
Recent advances focus on sustainable synthesis and computational modeling :
- Green chemistry : Solvent-free cyclization of 2-aminothiophenols with brominated aldehydes.
- DFT studies : Predict regioselectivity in electrophilic substitutions (e.g., bromine vs. chlorine).
- Biological profiling : Identification of kinase inhibition (e.g., EGFR, CDK2) via imine-mediated hydrogen bonding.
Properties
IUPAC Name |
6-bromo-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMNRMHKISQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365923 | |
| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-11-8 | |
| Record name | 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 2-Amino-6-bromobenzothiazole and Iodomethane
One of the most documented methods involves starting from 2-amino-6-bromobenzothiazole, which undergoes methylation and subsequent imine formation.
-
- Solvent: Ethanol
- Temperature: Heating (reflux conditions)
- Reaction Time: Approximately 15 hours
- Methylating Agent: Iodomethane (CH3I)
-
- 2-Amino-6-bromobenzothiazole is dissolved in ethanol.
- Iodomethane is added to the solution to methylate the amino group at the 3-position.
- The reaction mixture is heated under reflux for 15 hours to ensure complete methylation and imine formation.
- The product is isolated by standard workup procedures, typically involving solvent evaporation and purification by recrystallization.
Yield: Approximately 63% under these conditions.
Reference: Lin and Kasina, Journal of Heterocyclic Chemistry, 1981, Vol. 18, No. 4, pp. 759-761.
Bromination of 3-Methyl-1,3-benzothiazol-2(3H)-imine
Alternatively, the methylated benzothiazolimine can be brominated at the 6-position:
- Reagents: Bromine (Br2)
- Conditions: Ambient temperature or mild heating
- Procedure: The 3-methyl-1,3-benzothiazol-2(3H)-imine is treated with bromine, leading to selective bromination at the 6-position.
- Outcome: Formation of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine.
This method is useful when the methylated imine is available and selective bromination is required.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the sixth position can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The imine group can be oxidized to form the corresponding oxime or reduced to form the amine derivative.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which may enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-hydroxy-3-methyl-1,3-benzothiazol-2(3H)-imine or 6-amino-3-methyl-1,3-benzothiazol-2(3H)-imine can be formed.
Oxidation Products: Oxidation of the imine group can yield 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-oxime.
Reduction Products: Reduction of the imine group can produce 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine exhibits antimicrobial, antifungal, and anticancer activities. Its ability to interact with various biological targets makes it a valuable scaffold for drug development.
Case Study: Anticancer Activity
A study evaluated the cytotoxicity of derivatives of benzothiazole against different cancer cell lines (HCT116, MCF-7, U87 MG, A549). The results showed that compounds derived from this compound displayed significant antiproliferative effects (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo Derivative A | HCT116 | 15.2 |
| 6-Bromo Derivative B | MCF-7 | 12.8 |
| 6-Bromo Derivative C | A549 | 18.5 |
Biological Studies
Enzyme Inhibition and Receptor Binding
The compound is utilized in studies to explore enzyme inhibition and receptor interactions. Its structural features facilitate the investigation of structure-activity relationships.
Material Science
Organic Electronics
this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications.
Table 2: Electronic Properties
| Property | Value |
|---|---|
| Band Gap (eV) | 2.4 |
| Conductivity (S/cm) | 0.05 |
Chemical Synthesis
Intermediate for Complex Molecules
This compound serves as an intermediate in synthesizing more complex molecules, including heterocyclic compounds and natural product analogs. Its reactivity allows for various transformations.
Synthetic Routes
The synthesis typically involves bromination followed by imine formation. The reaction conditions are optimized for high yields:
- Bromination : Reaction of 3-methyl-1,3-benzothiazole with bromine.
- Imine Formation : Treatment with an amine under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imine group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular processes by disrupting protein-protein interactions or altering gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine with structurally related benzothiazol-imine derivatives, focusing on substituents, molecular properties, and reported applications:
Key Structural and Functional Differences:
Substituent Effects: Bromine vs. Methyl vs. Allyl/Thioether Groups: The 3-methyl group in the target compound reduces conformational flexibility compared to bulkier 3-allyl or 3-(methylthio)ethyl substituents , which may influence pharmacokinetic properties.
Biological Activity: Benzothiazol-imines with electron-withdrawing groups (e.g., Br, SO₂Me) are hypothesized to act as enzyme inhibitors, as seen in studies of benzothiazolyl ureas targeting 17β-HSD10 (IC₅₀: 1–10 µM) .
Synthetic Accessibility :
- The target compound is synthesized via bromination of precursor benzothiazoles, analogous to methods for 5-bromo-4-methyl-3-(p-tolyl)thiazol-2(3H)-imine (yield: ~80%) .
- Tosylate derivatives (e.g., ) are prepared via sulfonation to improve solubility for crystallography or formulation .
Crystallographic Data :
- The crystal structure of 6-bromo-1,3-benzothiazol-2-amine (a related amine derivative) reveals planar geometry stabilized by N–H···N hydrogen bonds ($ d = 2.89 \, \text{Å} $) , suggesting similar packing for the imine analog.
Notes
- Synthesis Challenges : Bromination at the 6-position requires precise control to avoid over-halogenation, as seen in the synthesis of 6-iodobenzothiazol-2-amine using benzyltrimethylammonium dichloroiodate .
- Safety and Handling : Many benzothiazol-imines are lab-use only due to uncharacterized toxicity; proper PPE and ventilation are recommended .
Biological Activity
6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, summarizing relevant research findings and case studies.
- Molecular Formula : CHBrNS
- Molecular Weight : 243.12 g/mol
- CAS Number : 73901-11-8
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development in antimicrobial therapies .
Antifungal Properties
The compound has also been evaluated for antifungal activity. Studies show that it inhibits the growth of several fungal strains, including Candida species. The mechanism of action appears to involve disruption of fungal cell wall synthesis, which is critical for their survival .
Anticancer Activity
This compound has shown promise in cancer research. It has been tested against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The results indicate that this compound can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including enzyme inhibition and modulation of cell cycle progression .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to reduced proliferation in cancer cells.
- Receptor Interaction : It may also bind to receptors that regulate cell survival and apoptosis, enhancing its anticancer effects .
Case Studies
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 6-Bromo-4-methylbenzothiazole | Moderate | Low | Moderate |
| 2-Amino-6-bromo-benzothiazole | Low | Moderate | High |
Q & A
Basic Questions
Q. What are the key synthetic routes for 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine, and how do their methodologies differ?
- Answer : Two primary routes are documented:
- Route 1 : A two-component reaction between diazonium salts and N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide yields substituted benzothiazole-imines. This method achieves moderate yields (e.g., 75% for brominated derivatives) and requires characterization via FT-IR, NMR, and elemental analysis .
- Route 2 : Cyclization of 4-methyl aniline with KSCN and bromine in glacial acetic acid produces benzothiazole intermediates, which can be brominated post-synthesis. This method yields ~70% but requires careful control of reaction time and temperature .
- Comparison : Route 1 offers regioselectivity for aryl substitution, while Route 2 is scalable for methyl-substituted precursors.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Answer : Essential techniques include:
- FT-IR : Identifies C=N stretching (~1595 cm⁻¹) and NH vibrations (~3306 cm⁻¹) .
- NMR : <sup>1</sup>H-NMR reveals aromatic protons (δ 7.03–7.67 ppm) and NH signals (δ 10.1 ppm). <sup>13</sup>C-NMR confirms sp² carbons (e.g., δ 142.6 ppm for C=N) .
- Elemental Analysis : Validates stoichiometry (e.g., C 51.15%, N 9.18% for C13H9N2SBr) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for brominated benzothiazole-imines?
- Answer : Discrepancies arise from variables such as:
- Base Selection : Sodium tert-butoxide in Route 1 enhances deprotonation efficiency compared to weaker bases .
- Bromination Conditions : Direct bromination (e.g., Br2/H2O2 vs. HBr) affects regioselectivity and purity. For example, bromine in acetic acid may over-brominate side chains, reducing yield .
- Mitigation : Use kinetic studies (e.g., TLC monitoring) and optimize stoichiometry (e.g., 1:1 molar ratio of diazonium salt to thiourea) .
Q. What mechanistic insights explain the role of sodium tert-butoxide in benzothiazole-imine synthesis?
- Answer : Sodium tert-butoxide facilitates:
- Deprotonation : Activates thiourea NH groups for nucleophilic attack on diazonium salts.
- Cyclization : Stabilizes intermediates via strong base-mediated elimination, forming the imine C=N bond .
- Validation : Isotopic labeling (e.g., <sup>15</sup>N-thiourea) could track nitrogen incorporation into the imine moiety.
Q. How can computational chemistry predict regioselectivity in brominated benzothiazole derivatives?
- Answer : Density Functional Theory (DFT) calculations assess:
- Electrophilic Aromatic Substitution : Electron-rich positions (e.g., para to methyl groups) are bromination hotspots.
- Steric Effects : Methyl groups at position 3 may direct bromine to position 6 due to reduced steric hindrance .
- Case Study : Similar benzothiazole derivatives show agreement between computed (DFT) and experimental bromination sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
